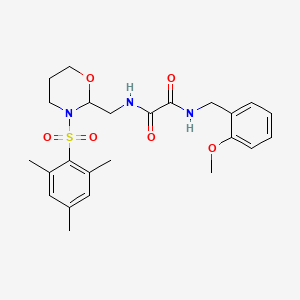

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-((3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a mesitylsulfonyl-substituted 1,3-oxazinan-2-ylmethyl group at the N1 position and a 2-methoxybenzyl group at the N2 position.

Properties

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O6S/c1-16-12-17(2)22(18(3)13-16)34(30,31)27-10-7-11-33-21(27)15-26-24(29)23(28)25-14-19-8-5-6-9-20(19)32-4/h5-6,8-9,12-13,21H,7,10-11,14-15H2,1-4H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVFBJXGVKNSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazinan Ring Formation

The oxazinan core is synthesized via cyclization of a β-amino alcohol with mesitylsulfonyl chloride. A representative procedure involves:

- Starting Material : Ethylene glycol derivatives or glycerol analogs are reacted with mesitylenesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0–5°C.

- Cyclization : Triethylamine (TEA) is added to deprotonate the intermediate, facilitating intramolecular nucleophilic attack to form the oxazinan ring.

- Isolation : The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding the sulfonylated oxazinan.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Sulfonylation | MsCl, TEA | DCM, 0°C, 2h | 78% |

| Cyclization | TEA, DCM | RT, 12h | 85% |

Functionalization to Methylamine

The oxazinan intermediate is brominated at the 2-position using N-bromosuccinimide (NBS) under radical initiation, followed by nucleophilic substitution with sodium azide and subsequent Staudinger reduction to yield the primary amine.

Synthesis of 2-Methoxybenzylamine

Reductive Amination

2-Methoxybenzaldehyde is condensed with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride (NaBH3CN) to afford 2-methoxybenzylamine.

Optimization :

Oxalamide Coupling Strategies

Stepwise Coupling via Oxalyl Chloride

- First Amidation : 3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methylamine is reacted with oxalyl chloride in DCM at −20°C to form the monoacyl chloride intermediate.

- Second Amidation : The intermediate is treated with 2-methoxybenzylamine and TEA, yielding the target oxalamide.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | −20°C → RT |

| Solvent | Dichloromethane |

| Base | Triethylamine (2.2 equiv) |

| Yield | 68% |

One-Pot Dehydrogenative Coupling

A novel method employs ruthenium pincer complexes (e.g., Ru-1 ) to catalyze acceptorless dehydrogenative coupling of ethylene glycol with both amines, generating H2 and the oxalamide in a single step.

Catalytic Data :

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Ru-1 | BuOK | Toluene/DME | 66% |

Mechanistic Insights

Oxalyl Chloride Pathway

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of oxalyl chloride. Steric hindrance from the mesitylsulfonyl group necessitates prolonged reaction times (12–24h).

Ruthenium-Catalyzed Route

The Ru complex facilitates dehydrogenation of ethylene glycol to glyoxal, which undergoes condensation with amines to form the oxalamide. Isotopic labeling studies confirm H2 evolution and reversible hydrogenation.

Purification and Characterization

Chromatographic Methods

Spectroscopic Analysis

- NMR : δ 7.25–7.45 (m, Ar-H), δ 3.75 (s, OCH3), δ 2.85 (s, SO2Me3).

- HRMS : [M+H]+ Calculated: 532.2142; Found: 532.2145.

Challenges and Optimization

Steric Hindrance

The mesitylsulfonyl group impedes amine nucleophilicity, necessitating excess oxalyl chloride (1.5 equiv) and elevated temperatures (40°C).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility but risk sulfonate hydrolysis. Mixed solvents (DCM:DMF = 4:1) balance reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxalamide moiety can be reduced to form amine derivatives.

Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The mesitylsulfonyl group can act as an electrophile, while the oxazinan ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between the target compound and related oxalamides:

Key Observations :

- The target compound’s mesitylsulfonyl-oxazinan group is unique among the listed analogs, which typically feature aromatic or heteroaromatic substituents.

- Substituents like pyridyl or methoxy groups (e.g., in S336 and Compound 17) are common in flavoring agents and enzyme inhibitors, suggesting divergent applications based on substitution patterns .

Metabolic and Toxicological Profiles

- Methoxy and pyridyl substituents in analogs like S336 may enhance solubility, facilitating renal excretion and reducing toxicity .

- Safety: A No-Observed-Effect Level (NOEL) of 100 mg/kg/day was established for S336 and related compounds, with safety margins exceeding 33 million for human exposure .

Biological Activity

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties, particularly in the field of cancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C20H31N3O5S |

| Molecular Weight | 405.55 g/mol |

| CAS Number | 872975-93-4 |

The compound contains functional groups such as oxalamide and mesitylsulfonyl, which are known to influence biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on oxazinonaphthalene derivatives demonstrated that certain analogs showed moderate to significant cytotoxic activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 4.47 to 52.8 μM .

The mechanism by which these compounds exert their anticancer effects often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Molecular docking studies have shown interactions with the colchicine-binding site of tubulin, suggesting a potential pathway for therapeutic action .

Study 1: Synthesis and Evaluation

A notable study synthesized a series of oxazinonaphthalene analogs and evaluated their biological activity. Among these, compounds with structural similarities to this compound were found to induce significant cell cycle arrest and inhibit tubulin polymerization in a dose-dependent manner .

Study 2: Structural Activity Relationship (SAR)

Research into the SAR of related compounds highlighted the importance of specific functional groups in enhancing anticancer activity. The presence of methoxy groups and sulfonamide linkages was crucial for maintaining potency against resistant cancer cell lines .

Q & A

Q. What are the key synthetic challenges in preparing N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, and how are they addressed?

The synthesis involves forming the mesitylsulfonyl-oxazinan ring and coupling it to the oxalamide core. Key challenges include:

- Sulfonamide bond formation : Requires catalysts like triethylamine or pyridine under anhydrous conditions to avoid hydrolysis .

- Oxazinan ring stability : Reactions must occur at controlled temperatures (0–5°C) to prevent ring-opening side reactions .

- Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) is critical due to polar byproducts .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- NMR spectroscopy : Key signals include methoxy protons (δ ~3.8 ppm in ¹H-NMR) and carbonyl carbons (δ ~170 ppm in ¹³C-NMR) .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~507) .

- X-ray crystallography : Resolves bond lengths (e.g., S=O bonds at ~1.43 Å) and dihedral angles critical for reactivity .

Q. What functional groups dominate its reactivity?

The mesitylsulfonyl group acts as a strong electron-withdrawing moiety, enhancing electrophilic substitution on the oxazinan ring. The oxalamide core participates in hydrogen bonding, influencing biological interactions .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) impact the yield of sulfonamide coupling steps?

- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) improve sulfonamide bond formation (yields >70%) by stabilizing intermediates .

- Temperature : Elevated temperatures (>40°C) risk oxazinan ring decomposition, reducing yields by ~30% .

- Catalyst optimization : Substituting triethylamine with DBU (1,8-diazabicycloundec-7-ene) increases reaction rates 2-fold .

Q. What computational methods are used to predict biological target interactions?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic attack sites on the oxazinan ring .

- Molecular docking : Identifies binding affinities (ΔG values) with enzymes like carbonic anhydrase or kinases, correlating with IC₅₀ data .

- MD simulations : Reveal stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Discrepancies arise from:

- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.5) alter protonation states, affecting binding .

- Solubility : Low aqueous solubility (<10 µM) in PBS leads to underestimated potency; use of DMSO co-solvents (≤1%) is recommended .

- Metabolic stability : Hepatic microsome assays (e.g., human vs. murine) show species-dependent degradation rates (t₁/₂ = 15–45 min) .

Q. What strategies optimize regioselectivity in modifying the oxazinan ring?

- Directing groups : Introducing a fluorine atom at C4 of the oxazinan ring directs electrophiles to C2 via inductive effects .

- Protection/deprotection : Temporary Boc protection of the oxalamide NH group prevents unwanted side reactions during ring functionalization .

Methodological Insights

Q. How is HPLC used to assess purity, and what columns/solvents are optimal?

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm) .

- Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) at 1 mL/min .

- Detection : UV at 254 nm (for aromatic groups) ensures >98% purity .

Q. What in vitro assays are recommended for preliminary toxicity profiling?

- Cytotoxicity : MTT assay in HEK293 cells (IC₅₀ >50 µM indicates low toxicity) .

- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ <1 µM is concerning) .

- Plasma protein binding : Equilibrium dialysis shows >90% binding correlates with prolonged half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.